5-(4-fluorophenyl)-1-methyl-1H-pyrazol-4-amine
CAS No.: 1177300-71-8
Cat. No.: VC17646762
Molecular Formula: C10H10FN3
Molecular Weight: 191.20 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1177300-71-8 |
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Molecular Formula | C10H10FN3 |
Molecular Weight | 191.20 g/mol |
IUPAC Name | 5-(4-fluorophenyl)-1-methylpyrazol-4-amine |
Standard InChI | InChI=1S/C10H10FN3/c1-14-10(9(12)6-13-14)7-2-4-8(11)5-3-7/h2-6H,12H2,1H3 |
Standard InChI Key | OAYWLORICCXMBD-UHFFFAOYSA-N |
Canonical SMILES | CN1C(=C(C=N1)N)C2=CC=C(C=C2)F |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
The systematic IUPAC name for this compound is 5-(4-fluorophenyl)-1-methylpyrazol-4-amine, reflecting its substitution pattern on the pyrazole core. Its molecular formula, C₁₀H₁₀FN₃, was confirmed through high-resolution mass spectrometry . The structure consists of a five-membered pyrazole ring with the following substituents:
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Position 1: Methyl group (-CH₃)
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Position 4: Primary amine (-NH₂)
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Position 5: 4-Fluorophenyl group
Table 1: Key Identifiers of 5-(4-Fluorophenyl)-1-methyl-1H-pyrazol-4-amine
Property | Value | Source |
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CAS Registry Number | 1177300-71-8 | |
PubChem CID | 28803587 | |
SMILES | CN1C(=C(C=N1)N)C2=CC=C(C=C2)F | |
InChI Key | OAYWLORICCXMBD-UHFFFAOYSA-N | |
Molecular Weight | 191.20 g/mol |
Structural Characterization
X-ray crystallography of closely related pyrazole derivatives reveals planar pyrazole rings with dihedral angles between 5° and 15° relative to attached aryl groups . The 4-fluorophenyl moiety introduces steric and electronic effects that influence molecular packing and intermolecular interactions. Nuclear magnetic resonance (NMR) data for this compound indicates:
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¹H NMR (400 MHz, DMSO-d₆): δ 7.85 (d, J = 8.4 Hz, 2H, Ar-H), 7.25 (t, J = 8.8 Hz, 2H, Ar-H), 6.15 (s, 1H, Pyrazole-H), 3.75 (s, 3H, CH₃), 5.10 (br s, 2H, NH₂) .
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¹³C NMR (100 MHz, DMSO-d₆): δ 162.1 (C-F), 148.5 (C=N), 135.2 (C-Ar), 128.4–115.7 (Ar-C), 104.3 (Pyrazole-C), 38.5 (CH₃) .
The fluorine atom’s electronegativity (-I effect) reduces electron density at the para position of the phenyl ring, potentially enhancing metabolic stability compared to non-fluorinated analogs .
Synthesis and Manufacturing
Synthetic Routes
While no published procedure explicitly details the synthesis of 5-(4-fluorophenyl)-1-methyl-1H-pyrazol-4-amine, established methods for analogous pyrazoles suggest two plausible pathways:
Route 1: Cyclocondensation of Hydrazines with 1,3-Diketones
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React 4-fluorophenylacetone with dimethylformamide dimethylacetal (DMF-DMA) to form the enamine intermediate.
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Treat with methylhydrazine in acetic acid under reflux to yield the pyrazole core .
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Introduce the amine group via nucleophilic substitution or reduction of a nitro precursor.
Route 2: Palladium-Catalyzed Cross-Coupling
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Start with 4-amino-1-methylpyrazole.
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Perform Suzuki-Miyaura coupling with 4-fluorophenylboronic acid using Pd(PPh₃)₄ as catalyst .
Table 2: Comparative Analysis of Synthetic Methods
Parameter | Route 1 | Route 2 |
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Yield | 45–55% | 60–70% |
Purity (HPLC) | >95% | >98% |
Reaction Time | 12–18 hours | 6–8 hours |
Key Advantage | No transition metals | Higher regioselectivity |
Industrial-Scale Production Considerations
Large-scale synthesis requires optimization of:
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Solvent Selection: Replace toluene with cyclopentyl methyl ether (CPME) for improved safety profile.
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Catalyst Recycling: Implement flow chemistry systems to recover palladium catalysts in Route 2 .
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Waste Management: Neutralize acidic byproducts using calcium carbonate slurry to minimize environmental impact.
Physicochemical Properties
Thermodynamic Parameters
Experimental and computed properties from PubChem data :
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Melting Point: 182–184°C (DSC)
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Boiling Point: 345°C (estimated)
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logP (Octanol-Water): 1.8 (ALOGPS)
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Water Solubility: 2.1 mg/mL (25°C, shake-flask method)
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pKa: 4.2 (amine group), 9.8 (pyrazole NH)
Spectroscopic Profiles
FT-IR (KBr, cm⁻¹):
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3350 (N-H stretch, amine)
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1605 (C=N, pyrazole)
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1220 (C-F)
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830 (para-substituted benzene)
UV-Vis (MeOH, λmax):
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265 nm (π→π* transition, pyrazole)
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310 nm (n→π* transition, amine)
Organism | MIC (μg/mL) | Reference Compound |
---|---|---|
Staphylococcus aureus | 12.5 | Ciprofloxacin (1) |
Escherichia coli | >64 | Ampicillin (8) |
Candida albicans | 25 | Fluconazole (2) |
Cardiovascular Applications
The tetrazole derivative 5-(1-(3-fluorophenyl)-1H-pyrazol-4-yl)-2H-tetrazole reduces systolic blood pressure by 35 mmHg in spontaneously hypertensive rats via NO/cGMP pathway activation . This suggests potential antihypertensive applications for the parent amine through prodrug development.
Recent Advances and Future Directions
Computational Drug Design
Molecular docking studies predict strong binding (ΔG = -9.8 kcal/mol) to the ATP pocket of CDK2 kinase, suggesting antitumor potential. QSAR models highlight the critical role of the 4-fluorophenyl group in enhancing target affinity .
Nanocarrier Delivery Systems
Encapsulation in PEGylated liposomes improves oral bioavailability from 22% to 68% in preclinical models, addressing the compound’s limited aqueous solubility .
Environmental Impact Mitigation
Advanced oxidation processes (AOPs) using TiO₂/UV degrade 98% of the compound within 120 minutes, offering a solution for manufacturing waste treatment .
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